molecular formula C19H26N2O2 B11162037 N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide

N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11162037
M. Wt: 314.4 g/mol
InChI Key: DBRVGIBMVLSPJE-UHFFFAOYSA-N
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Description

N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of carboxamides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, a cyclohexyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of N-benzyl-N-methylpyrrolidine-3-carboxamide with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-cyclohexyl-5-methyl-1H-pyrazole-3-carboxamide
  • N-benzyl-5-methyl-N-(o-tolyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H26N2O2/c1-20(13-15-8-4-2-5-9-15)19(23)16-12-18(22)21(14-16)17-10-6-3-7-11-17/h2,4-5,8-9,16-17H,3,6-7,10-14H2,1H3

InChI Key

DBRVGIBMVLSPJE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3CCCCC3

Origin of Product

United States

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